Luteolin-3'-D-glucuronide;Luteolin 3'-O-glucuronide;Luteolin-3-O-(c)micro-D-glucuronide

Description

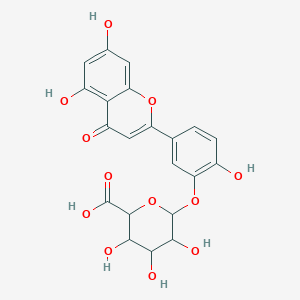

Luteolin-3'-O-β-D-glucuronide (also referred to as luteolin-3'-D-glucuronide in some studies) is a primary metabolite of the flavonoid luteolin, formed via glucuronidation at the 3'-hydroxyl position of the luteolin aglycone. This compound is frequently detected in plasma and tissues following oral administration of luteolin in rodents and humans . The nomenclature variations (e.g., "3'-D" vs. "3'-O") reflect differences in shorthand notation rather than structural distinctions, with "O-β-D-glucuronide" being the chemically precise term. For clarity, this analysis focuses on validated metabolites: luteolin-3'-O-β-D-glucuronide, luteolin-4'-O-β-D-glucuronide, and luteolin-7-O-β-D-glucuronide (the most well-studied analogs) .

Properties

IUPAC Name |

6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-4-10(24)15-11(25)6-12(31-14(15)5-8)7-1-2-9(23)13(3-7)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-24,26-28H,(H,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOFZOKGCYYUER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Substrate Preparation: Luteolin is dissolved in suitable solvents such as DMSO, ethanol, or aqueous buffers.

- Enzymatic Reaction: The luteolin solution is incubated with recombinant or purified UGT enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) in the presence of UDP-glucuronic acid (UDPGA) as a co-substrate.

- Reaction Conditions: Typically performed at pH 7.4, 37°C, with reaction times ranging from 30 minutes to several hours depending on enzyme activity.

- Termination: The reaction is halted by cooling or adding organic solvents like acetonitrile.

- Purification: The glucuronides are purified via preparative HPLC or solid-phase extraction.

Data Table: Enzymatic Glucuronidation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Enzyme source | Recombinant UGTs | Specificity for hydroxyl position |

| UDP-glucuronic acid | 1-10 mM | Co-substrate |

| Incubation time | 0.5-4 hours | Depends on enzyme activity |

| Temperature | 37°C | Physiological temperature |

| pH | 7.0-7.4 | Buffer system |

Research Discovery:

A study demonstrated that UGTs catalyze the formation of luteolin-3'-O-glucuronide, luteolin-4'-O-glucuronide, and luteolin-7-O-glucuronide, with luteolin-3'-O-glucuronide being the predominant metabolite in vivo, confirming the enzymatic pathway's relevance for preparation.

Chemical Synthesis Approaches

Chemical synthesis of these glucuronides involves conjugation of luteolin with glucuronic acid derivatives under controlled conditions, often employing glycosyl donors and catalysts.

Procedure:

- Activation of Glucuronic Acid: Glucuronic acid derivatives such as methyl or ethyl esters are activated using reagents like DCC (dicyclohexylcarbodiimide) or carbodiimide coupling agents.

- Glycosylation Reaction: The activated glucuronic acid is reacted with luteolin in the presence of catalysts like BF₃·Et₂O or p-toluenesulfonic acid.

- Reaction Conditions: Typically performed in anhydrous solvents (e.g., dichloromethane, acetonitrile) at low temperatures (-20°C to 0°C).

- Purification: The resulting conjugates are purified via chromatography techniques.

Challenges:

- Regioselectivity is difficult; protecting groups are often employed to target specific hydroxyl groups.

- The synthesis yields are generally lower compared to enzymatic methods and require extensive purification.

Research Discovery:

While chemical synthesis is feasible, enzymatic methods are preferred for regioselectivity and biocompatibility, with reports indicating that chemical methods are mainly used for structural studies or initial synthesis trials.

Extraction from Natural Sources

Natural extraction involves isolating luteolin glucuronides from plant materials such as Salvia officinalis, Melissa officinalis, and other medicinal herbs.

Extraction Methods:

- Solvent Extraction: Using aqueous or hydroalcoholic solvents, often with acid or base hydrolysis to facilitate glycoside release.

- Ultrasound-Assisted Extraction (UAE): Enhances yield by disrupting plant cell walls.

- Supercritical Fluid Extraction: Employs supercritical CO₂ with co-solvents like ethanol to extract flavonoid conjugates efficiently.

- Enzymatic Hydrolysis: Post-extraction, enzymes like β-glucuronidase can be used to cleave glucuronides for analysis or further modification.

Example Protocol:

- Plant powder is soaked in 70% ethanol.

- Ultrasonic treatment at 50°C for 30-60 minutes.

- Filtration and concentration under reduced pressure.

- Purification via preparative chromatography.

Data Table: Extraction Parameters

| Technique | Raw Material | Solvent | Extraction Time | Yield (mg/g) | Notes |

|---|---|---|---|---|---|

| Ultrasonic-assisted | Salvia officinalis | 70% ethanol | 30 min | Variable | Enhanced yield, less solvent |

| Supercritical fluid | Melissa officinalis | CO₂ + ethanol | 1 hour | High purity | Environmentally friendly |

Research Discovery:

Extraction from plant sources remains the most practical method for obtaining luteolin glucuronides, especially for pharmacological studies, with optimized conditions yielding high purity compounds.

Analytical and Formulation Considerations

Once prepared, luteolin glucuronides are characterized using LC-MS/MS, NMR, and UV-Vis spectroscopy to confirm structure and purity.

Formulation:

- Stock solutions are prepared in DMSO, ethanol, or aqueous buffers.

- For in vivo studies, formulations often include co-solvents like PEG300, Tween 80, or surfactants to enhance solubility, as detailed in recent pharmacokinetic studies.

Summary of Key Data

| Preparation Method | Main Features | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Enzymatic Glucuronidation | High regioselectivity, biocompatible | 37°C, pH 7.4, 0.5-4 h | Specific, scalable | Requires enzyme source |

| Chemical Synthesis | Structural control, complex | Anhydrous solvents, low temp | Structural diversity | Low regioselectivity, labor-intensive |

| Natural Extraction | Eco-friendly, straightforward | Ultrasonic, supercritical CO₂ | High purity, natural source | Variable yield, time-consuming |

Chemical Reactions Analysis

Types of Reactions

Luteolin-3’-D-glucuronide and its related compounds undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert these compounds into their corresponding dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of luteolin-3’-D-glucuronide .

Scientific Research Applications

Luteolin-3'-O-glucuronide, also known as Luteolin-3'-D-glucuronide or Luteolin-3-O-(c)micro-D-glucuronide, is a metabolite of luteolin, a common flavonoid with anticancer, antitumorigenic, antiproliferative, and antioxidant effects . Luteolin's poor bioavailability limits its clinical applications because it undergoes extensive glucuronidation by uridine diphosphate-glucuronosyltransferases 1As (UGT1As) . Research suggests that luteolin metabolites, including Luteolin-3'-O-glucuronide, may contribute to the effects of luteolin in vivo .

Pharmacokinetics and Metabolism

When luteolin is administered orally, the body metabolizes it into several metabolites, including glucuronides . Studies have identified Luteolin-3'-O-β-D-glucuronide as a major metabolite in rat and human plasma after oral administration of luteolin . After oral administration of luteolin to rats, nine luteolin metabolites were found in plasma and bile, including three glucuronides .

Luteolin-3'G, Luteolin-4'G, and Luteolin-7G are found in rat and human plasma following oral administration of luteolin, with Luteolin-3'G being the major metabolite . The main metabolite of luteolin, Luteolin-3'G, reached its maximum level within 3 hours of luteolin intake and remained detectable up to 12 hours .

Bioavailability

The bioavailability of luteolin is affected by its metabolism into glucuronide metabolites . A study using a microemulsion system to deliver luteolin improved its oral bioavailability without changing its metabolite profile . The study found a 2.2-fold increase in the plasma area under the curve (AUC) of luteolin-3'-O-β-glucuronide when delivered via microemulsion . This suggests that methods to improve luteolin delivery can enhance the levels of its beneficial metabolites .

Potential Anti-inflammatory Activities

Mechanism of Action

The mechanism of action of luteolin-3’-D-glucuronide involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Neuroprotective Activity: It protects neurons from damage by modulating signaling pathways involved in cell survival and apoptosis

Comparison with Similar Compounds

Structural Comparison and Metabolic Prevalence

Luteolin glucuronides differ in the site of glucuronic acid conjugation, influencing their physicochemical properties and biological activities:

| Compound | Position of Glucuronidation | Molecular Formula | Relative Abundance in Plasma |

|---|---|---|---|

| Luteolin-3'-O-β-D-glucuronide | 3'-hydroxyl | C₂₁H₁₈O₁₂ | ~60–70% (major metabolite) |

| Luteolin-4'-O-β-D-glucuronide | 4'-hydroxyl | C₂₁H₁₈O₁₂ | ~10–20% |

| Luteolin-7-O-β-D-glucuronide | 7-hydroxyl | C₂₁H₁₈O₁₂ | ~5–15% |

Pharmacokinetic Profiles and Bioavailability

Delivery systems significantly influence the bioavailability of luteolin and its metabolites. For example:

Table 1: Pharmacokinetic Parameters of Luteolin-3'-O-β-D-glucuronide in Rats

| Delivery System | AUC₀–24h (ng·h/mL) | Cₘₐₓ (ng/mL) | Relative Bioavailability (vs. Control) |

|---|---|---|---|

| Free luteolin (control) | 71.34 | 25.03 | 1.0x |

| β-CD-MOF formulation | 250.71 | 102.82 | 3.95x |

| Microemulsion system | 2.2x increase vs. control (exact AUC not reported) | – | – |

Notes:

Bioactivity and Functional Comparison

Table 2: Anti-Inflammatory Activity of Luteolin Glucuronides (In Vitro)

| Compound | Inhibition of IL-6/IL-1β | NF-κB Suppression | Relative Potency (vs. Luteolin Aglycone) |

|---|---|---|---|

| Luteolin aglycone | ++++ | ++++ | 1.0x |

| Luteolin-3'-O-β-D-glucuronide | ++ | + | 0.3–0.5x |

| Luteolin-4'-O-β-D-glucuronide | + | + | 0.2–0.4x |

| Luteolin-7-O-β-D-glucuronide | +++ | ++ | 0.6–0.8x |

Key Findings :

- Luteolin-7-O-β-D-glucuronide demonstrates the strongest anti-inflammatory activity among glucuronides, reducing IL-6, IL-1β, and NF-κB expression more effectively than 3'- or 4'-glucuronides .

- All glucuronides are less potent than the luteolin aglycone, suggesting that deconjugation (to regenerate free luteolin) may be critical for maximal activity .

Transport and Tissue Distribution

- Luteolin-3'-O-β-D-glucuronide and luteolin-7-O-β-D-glucuronide are substrates for organic anion-transporting polypeptides (OATP1B1 and OATP2B1), facilitating their cellular uptake and systemic distribution .

- In liver-injured rats, the bioavailability of luteolin-3'-O-β-D-glucuronide decreases by ~75%, indicating hepatic metabolism plays a key role in its clearance .

Biological Activity

Luteolin-3'-D-glucuronide, also known as Luteolin 3'-O-glucuronide or Luteolin-3-O-(c)micro-D-glucuronide, is a flavonoid glycoside derived from luteolin, a naturally occurring flavonoid found in various plants. This compound exhibits significant biological activities, primarily attributed to its parent compound, luteolin. This article explores the biological activities of Luteolin-3'-D-glucuronide, focusing on its anti-inflammatory, antioxidant, anticancer properties, and metabolic pathways.

Chemical Structure and Properties

Luteolin-3'-D-glucuronide has the molecular formula C21H18O12. The glucuronic acid moiety attached to the 3'-position of the luteolin structure enhances its solubility and bioavailability. The unique structural characteristics of this compound distinguish it from other luteolin derivatives.

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Luteolin-7-O-glucuronide | Glucuronic acid at the 7-position | Exhibits potent anti-inflammatory effects |

| Luteolin-4'-O-glucuronide | Glucuronic acid at the 4'-position | May have different metabolic pathways |

| Diosmetin | Methylated derivative of luteolin | Enhanced solubility and bioactivity |

| Chrysoeriol | Hydroxylated derivative of luteolin | Demonstrates unique antioxidant properties |

1. Anti-inflammatory Effects

Luteolin-3'-D-glucuronide exhibits potent anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, including the NF-kB pathway. In vitro studies have shown that luteolin glucuronides can significantly reduce inflammation markers in various cell types .

2. Antioxidant Activity

The antioxidant activity of luteolin-3'-D-glucuronide is linked to its ability to scavenge free radicals and reduce oxidative stress. This property plays a crucial role in preventing cellular damage and may contribute to its protective effects against chronic diseases .

3. Anticancer Properties

Extensive research has established the anticancer potential of luteolin-3'-D-glucuronide through various mechanisms:

- Cell Cycle Modulation : Luteolin-3'-D-glucuronide impacts key proteins involved in cell cycle regulation, leading to cell cycle arrest in cancer cells .

- Apoptosis Induction : It promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

- Inhibition of Angiogenesis : The compound has been shown to inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling pathways .

4. Metabolic Pathways

Following ingestion, luteolin is predominantly metabolized into glucuronides via UDP-glucuronosyltransferases (UGTs). Studies indicate that luteolin-3'-D-glucuronide is one of the major metabolites found in plasma after consumption, contributing to its bioactivity . The metabolic conversion enhances its solubility and bioavailability, allowing for more effective biological activity.

Case Study 1: Cancer Prevention

A study investigated the effects of luteolin-3'-D-glucuronide on breast cancer cell lines. Results indicated that treatment with this compound led to significant reductions in cell proliferation and increased apoptosis rates compared to untreated controls .

Case Study 2: Inflammation Reduction

In a clinical trial assessing the anti-inflammatory effects of luteolin derivatives, participants receiving luteolin-3'-D-glucuronide showed marked decreases in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) after four weeks of supplementation .

Q & A

Basic Research Questions

Q. How can researchers accurately identify and quantify Luteolin-3'-O-glucuronide in complex biological matrices?

- Methodological Answer : Utilize ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UPLC-ESI-MS/MS) to detect characteristic fragmentation patterns. For instance, luteolin-3'-O-glucuronide exhibits a precursor ion at m/z 463 and product ions at m/z 287 (aglycone) and m/z 175 (glucuronic acid moiety) . Solubility parameters (2.1 g/L at 25°C) and stability in solvents like DMSO or PEG300 should be optimized for sample preparation .

Q. What are the primary metabolic pathways of luteolin leading to the formation of Luteolin-3'-O-glucuronide?

- Methodological Answer : Luteolin undergoes phase II metabolism via UDP-glucuronosyltransferases (UGTs), particularly UGT1A1, 1A6, and 1A9, in the intestinal mucosa and liver. In rats, oral administration results in plasma dominance of luteolin-3'-O-glucuronide, while humans show higher sulfate conjugation . To map metabolic pathways, use in vitro microsomal assays or in vivo pharmacokinetic studies with bile/urine collection .

Advanced Research Questions

Q. How does the position of glucuronidation (e.g., 3' vs. 7-O) influence the anti-inflammatory efficacy of luteolin metabolites?

- Methodological Answer : Compare metabolite activity in lipopolysaccharide (LPS)-treated RAW264.7 macrophages. Luteolin aglycone exhibits stronger suppression of IL-6 and NF-κB than its glucuronides, with luteolin-7-O-glucuronide showing moderate inhibition (~50% reduction vs. aglycone’s ~80%) . Structural analysis (e.g., molecular docking) reveals reduced steric accessibility of glucuronidated forms to inflammatory targets .

Q. What experimental strategies can resolve discrepancies between in vitro and in vivo anti-inflammatory activities of luteolin glucuronides?

- Methodological Answer :

- Co-culture systems : Simulate hepatic metabolism by combining HepG2 (for glucuronidation) and RAW264.7 cells (for inflammation assays) .

- Enzyme inhibition : Co-treat with COMT inhibitors (e.g., entacapone) to prevent methylation and enhance aglycone bioavailability .

- Bioavailability enhancement : Use β-cyclodextrin metal-organic frameworks (β-CD-MOFs) to improve solubility and absorption, increasing plasma AUC by 4-fold in rats .

Q. How do interspecies differences in luteolin metabolism affect the translation of preclinical findings to human studies?

- Methodological Answer : Rats predominantly produce glucuronides (e.g., 3'-O-glucuronide), whereas humans show higher sulfate conjugation (e.g., luteolin-3'-O-sulfate) due to species-specific UGT/SULT enzyme expression . To bridge this gap:

- Use humanized mouse models or primary human hepatocytes.

- Validate findings with cross-species comparative pharmacokinetics (e.g., parallel rat-human plasma metabolite profiling) .

Q. What are the implications of time-dependent glucuronidation kinetics for designing pharmacokinetic studies on Luteolin-3'-O-glucuronide?

- Methodological Answer : Time-course assays reveal sequential metabolism: monoglucuronides (e.g., 3'-O-glucuronide) form first, followed by diglucuronides (e.g., 3',7-di-O-glucuronide) via UGT1A1 . Design studies with frequent sampling intervals (0–24 h) to capture this shift. Use isoform-specific UGT inhibitors (e.g., probenecid) to dissect metabolic contributions .

Data Contradiction Analysis

Q. Why do luteolin glucuronides show lower in vitro anti-inflammatory activity than the aglycone, yet remain pharmacologically relevant in vivo?

- Methodological Answer : While glucuronides exhibit reduced direct activity in RAW264.7 cells (~50% lower TNF-α suppression vs. aglycone), their prolonged plasma half-life (e.g., 6–8 h in rats) ensures sustained exposure . Additionally, tissue-specific deconjugation (e.g., β-glucuronidase in macrophages) may regenerate active aglycone locally .

Key Methodological Recommendations

- Analytical Techniques : UPLC-ESI-MS/MS for metabolite profiling ; MALDI-TOF for tissue distribution .

- In Vitro Models : LPS-stimulated RAW264.7 cells for inflammation; HepG2/Caco-2 co-cultures for metabolism-activity interplay .

- In Vivo Models : Rodent studies with bile duct cannulation for metabolite recovery; β-CD-MOF formulations to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.